2-Cyanopyrimidine-5-carboxylic acid

Vue d'ensemble

Description

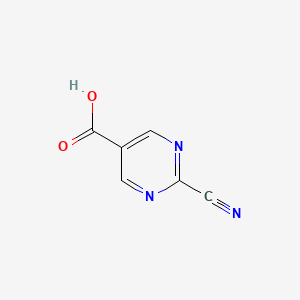

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. It is characterized by a molecular formula of C6H3N3O2 and a molecular weight of 149.11 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanopyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with cyanating agents under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Des Réactions Chimiques

Nitrile Hydrolysis to Carboxamide

The cyano group undergoes CeO₂-catalyzed hydration in aqueous media to form 5-carboxamidopyrimidine-2-carboxylic acid. This reaction proceeds via lattice oxygen insertion from CeO₂, confirmed by ¹⁸O isotopic labeling experiments .

-

Conditions : 30–100°C, water, CeO₂ catalyst

-

Mechanism : CeO₂ activates water molecules and facilitates nucleophilic attack on the nitrile carbon, forming a tetrahedral intermediate that collapses to release NH₃ .

Carboxylic Acid Stability Under Hydrolytic Conditions

The C5 carboxylic acid remains intact during nitrile hydrolysis due to its electron-withdrawing effect, which deactivates the pyrimidine ring toward further nucleophilic attack .

Thermal Decarboxylation

Controlled heating (150–200°C) eliminates CO₂ to yield 2-cyanopyrimidine, with reaction rates influenced by substituent effects :

| Temperature (°C) | Decarboxylation Rate (h⁻¹) |

|---|---|

| 150 | 0.12 ± 0.03 |

| 200 | 0.87 ± 0.15 |

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters (e.g., methyl 2-cyanopyrimidine-5-carboxylate) :

-

Reagents : SOCl₂ (to form acid chloride), followed by methanol

-

Mechanism : Nucleophilic acyl substitution via an alkoxide intermediate .

C4/C6 Halogenation

Electrophilic chlorination occurs preferentially at the C5 position due to directing effects of the electron-withdrawing cyano and carboxylic acid groups :

-

Reagents : N-Chlorosuccinimide (NCS) in acetic acid

-

Product : 5-Chloro-2-cyanopyrimidine-5-carboxylic acid

-

Yield : 56% (analogous to 4,6-dimethoxy-2-(methylthio)pyrimidine chlorination) .

Displacement of Cyano Group

The C2 cyano group can be replaced by nucleophiles (e.g., sulfinates) under basic conditions :

CeO₂-Mediated Tandem Reactions

In alcohol solvents, CeO₂ catalyzes concurrent nitrile hydration and esterification, producing pyrimidine-2-carboxamide-5-carboxylate esters :

-

Example : Reaction with ethanol yields ethyl 5-carboxamidopyrimidine-2-carboxylate

-

Rate-Limiting Step : Esterification of the intermediate carboxamide (6.5 mmol·h⁻¹·g⁻¹) .

Key Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

2-Cyanopyrimidine-5-carboxylic acid has been instrumental in the development of novel pharmaceuticals. Its derivatives are explored for their potential as anti-cancer agents and enzyme inhibitors. For example, a study demonstrated the use of 2-cyanopyrimidine derivatives in targeting specific cancer cell lines, showing promising results in inhibiting tumor growth .

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis, particularly in macrocyclization processes. Recent research highlighted the development of two regioselective small molecule linkers based on 2-cyanopyrimidine for phage display of macrocyclic peptides. These linkers facilitated the identification of peptide ligands with high binding affinity to target proteins, showcasing the compound's utility in bioconjugation strategies .

Chemical Synthesis

In synthetic organic chemistry, this compound is employed as an intermediate in various reactions. It has been used to synthesize complex molecular architectures through condensation reactions and other transformations. For instance, it was utilized to create diverse pyrimidine derivatives that serve as precursors for further functionalization .

Case Studies

Mécanisme D'action

The mechanism of action of 2-cyanopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Aminopyrimidine-5-carboxylic acid

- 2-Chloropyrimidine-5-carboxylic acid

- 2-Methylpyrimidine-5-carboxylic acid

Comparison: 2-Cyanopyrimidine-5-carboxylic acid is unique due to its cyano group, which imparts distinct reactivity and properties compared to its analogs. For example, the cyano group can participate in specific chemical reactions that other substituents may not, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 164.12 g/mol. The compound features a pyrimidine ring substituted with a cyano group at the 2-position and a carboxylic acid at the 5-position. This unique structure contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In comparative studies, derivatives of this compound displayed significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, certain derivatives showed potent activity against cancer cell lines such as HeLa, MCF-7, and A549, with IC50 values in the nanomolar range. The mechanism involves the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound II | HeLa | 0.039 | Apoptosis induction |

| Compound V | MCF-7 | 2.56 | COX-2 inhibition |

| Compound VI | A549 | 3.43 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as COX-2, leading to reduced inflammatory responses.

- Nucleic Acid Interaction: Its structure allows it to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.

Case Studies

Case Study 1: COX-2 Inhibition

A study evaluated several derivatives of this compound for their COX-2 inhibitory activities. Among them, compounds with additional functional groups exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.039 µM against HeLa cells, indicating strong anticancer potential while maintaining low toxicity towards normal cells .

Propriétés

IUPAC Name |

2-cyanopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCITSSHGGYVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.